CKIε Inhibitory Potency: Thiophene‑3‑carboxamide vs Thiophene‑2‑carboxamide Regioisomers
In the pyrrolothiazole carboxamide series disclosed in EP1784409B1, the thiophene‑3‑carboxamide regioisomer exhibits an IC₅₀ of 0.25 μM against human CKIε, approximately 12‑fold more potent than the corresponding thiophene‑2‑carboxamide regioisomer (IC₅₀ ≈ 2.9 μM) measured under identical enzymatic assay conditions [1]. This difference is attributed to the 3‑carboxamide vector optimizing a hydrogen‑bond interaction with the kinase hinge region [1].
| Evidence Dimension | CKIε enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 0.25 μM (thiophene‑3‑carboxamide regioisomer) |
| Comparator Or Baseline | Thiophene‑2‑carboxamide regioisomer: IC₅₀ ≈ 2.9 μM |
| Quantified Difference | ≈ 12‑fold greater potency for the 3‑carboxamide regioisomer (0.25 vs 2.9 μM) |
| Conditions | Recombinant human CKIε, ATP at Km concentration, 30 min incubation, 25 °C, filter‑binding assay [1] |
Why This Matters
A 12‑fold potency advantage directly translates into lower compound requirement in enzymatic screens and reduces the risk of off‑target effects at higher concentrations, providing strong economic and scientific justification for selecting the 3‑carboxamide regioisomer over the 2‑carboxamide analog in CKIε‑focused discovery programs.
- [1] EP1784409B1. Example 7 (thiophene‑3‑carboxamide, IC₅₀ 0.25 μM) and Example 14 (thiophene‑2‑carboxamide, IC₅₀ 2.9 μM). Aventisub LLC. View Source
